2,5,8,11,14,17-Hexaoxaheneicosane
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Overview
Description
2,5,8,11,14,17-Hexaoxaheneicosane is an organic compound with the molecular formula C15H32O6 and a molecular weight of 308.41 g/mol . It is a member of the polyether family, characterized by multiple ether linkages in its structure. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxaheneicosane typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a diol or polyol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide. The process involves multiple stages of ethoxylation, leading to the formation of the desired polyether compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous or batch-wise addition of ethylene oxide to the initiator, with careful monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17-Hexaoxaheneicosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2,5,8,11,14,17-Hexaoxaheneicosane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: It serves as a component in drug delivery systems, enhancing the solubility and stability of pharmaceutical compounds.
Industry: The compound is utilized in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17-Hexaoxaheneicosane involves its interaction with molecular targets through its ether linkages. These interactions can modulate the properties of membranes, proteins, and other biological molecules. The compound’s polyether structure allows it to form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17,20-Heptaoxaheneicosane: This compound has an additional ether linkage compared to 2,5,8,11,14,17-Hexaoxaheneicosane, resulting in different physical and chemical properties.
Hexaethylene glycol dimethyl ether: Similar in structure but with terminal methyl groups, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to its specific number of ether linkages, which confer distinct solubility, reactivity, and complexation properties. These characteristics make it valuable in specialized applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]butane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O6/c1-3-4-5-17-8-9-19-12-13-21-15-14-20-11-10-18-7-6-16-2/h3-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVVOOLDPSCTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOCCOCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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